molecular formula C25H25ClN4O3 B11443561 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11443561
M. Wt: 464.9 g/mol
InChI Key: MAFUCFCQUGZWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenyl group: This step involves the substitution reaction where a butoxy group is introduced to the phenyl ring.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and butoxy positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and pharmacology.

    Medicine: Due to its potential therapeutic properties, it can be investigated for use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide include:

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Phenylacetamide derivatives: These compounds have a similar acetamide group and may have comparable pharmacological properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may also show similar reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H25ClN4O3

Molecular Weight

464.9 g/mol

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C25H25ClN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31)

InChI Key

MAFUCFCQUGZWEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.